D-glutamic acid
Overview
Description
D-glutamic acid is an amino acid and a component of bacterial peptidoglycan . It is linked to UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala) by the muramyl ligase MurD to form UDP-MurNAc-L-Ala-D-glutamic acid, a building block in the biosynthesis of bacterial peptidoglycan . This compound belongs to the class of organic compounds known as glutamic acid and derivatives . Glutamic acid is the most common excitatory neurotransmitter in the central nervous system .
Synthesis Analysis
Poly-γ-glutamic acid (γ-PGA) is a natural biopolymer that is mainly produced by Bacillus . Genetic and metabolic engineering strategies have been established for strain improvement to enhance the target metabolite production . To increase γ-PGA yield, numerous approaches have been conducted, including strengthening raw materials utilization and precursor supply, enhancing γ-PGA synthetase gene cluster, transcription regulation engineering, cofactor regeneration, energy engineering, and blocking the synthetic pathways of by-products .
Molecular Structure Analysis
The molecular formula for glutamic acid is C5H9NO4 . It is a non-essential amino acid, meaning it can be synthesized by the body .
Chemical Reactions Analysis
Glutamic acid is involved in diverse processes in addition to its role in protein synthesis. Nitrogen assimilation, nucleotide, amino acid, and cofactor biosynthesis, as well as secondary natural product formation all utilize glutamic acid in some manner .
Physical And Chemical Properties Analysis
D-glutamic acid is a solid substance . Its molecular weight is 147.1 g/mol . The melting point ranges around 200 °C .
Scientific Research Applications
Drug Delivery
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Poly-γ-glutamic acid (γ-PGA), a biopolymer of microbial origin consisting of repeating units of L-glutamic acid and/or D-glutamic acid, is used in drug delivery applications . It is non-toxic, biodegradable, and biocompatible .
- Methods of Application: γ-PGA is produced by modifying the fermentation medium to tailor towards the production of desirable polymer at reduced cost . Techniques for the formulation of γ-PGA nanoparticle and its characterization are used .
- Results or Outcomes: γ-PGA has been used in the delivery of active agents to action sites . It is being tipped to dislodge synthetic plastics in drug delivery application .
Industrial Applications
- Scientific Field: Food and Health Sciences
- Application Summary: Poly-γ-glutamic acid (γ-PGA) is a chiral biopolymer composed of either L-glutamic acid or D-glutamic acid or both monomers in different ratios and repeating frequency . It is biodegradable, water-soluble, environmentally friendly, and edible, and has versatile industrial applications .
- Methods of Application: The production and properties of γ-PGA depend largely on the nutrient composition of the fermentation medium as well as the pH of the medium, temperature and period of incubation, and the producing microbe .
- Results or Outcomes: The molecular weights and stereochemical compositions of γ-PGA differ substantially, and exhibit great application diversity . It is crucial to control the structural diversity to produce tailor-made γ-PGA .
Enzyme Inhibition
- Scientific Field: Biochemistry
- Application Summary: D-glutamic acid is used in the structure-affinity relationship (SAR) study of glutamate racemase (GR) enzyme and its inhibitors .
- Methods of Application: The conversion of L-glutamate to D-glutamate by glutamate racemase (GR) enzyme is an essential step in the synthesis of peptidoglycan .
- Results or Outcomes: D-glutamic acid is suitable for use in the SAR-study of GR enzyme and its inhibitors .
Metal Chelation
- Scientific Field: Environmental Science
- Application Summary: Poly-γ-glutamic acid (γ-PGA), a biopolymer of D-glutamic acid, has been successfully applied as a metal chelator .
- Methods of Application: The chelation process involves the binding of metal ions to the carboxyl groups present in the γ-PGA structure .
- Results or Outcomes: The use of γ-PGA as a metal chelator helps in the removal of heavy metals from the environment .
Gene Vector
- Scientific Field: Genetic Engineering
- Application Summary: γ-PGA is used as a gene vector due to its biocompatible and non-toxic properties .
- Methods of Application: The negatively charged γ-PGA can bind to positively charged DNA molecules, forming a complex that can be introduced into cells .
- Results or Outcomes: This application of γ-PGA has potential in gene therapy and genetic engineering .
Vaccine Adjuvant
- Scientific Field: Immunology
- Application Summary: γ-PGA is used as a vaccine adjuvant due to its ability to enhance the immune response .
- Methods of Application: γ-PGA is combined with the antigen in a vaccine formulation. The presence of γ-PGA enhances the immune response to the antigen .
- Results or Outcomes: The use of γ-PGA as a vaccine adjuvant can improve the effectiveness of vaccines .
Tissue Engineering Material
- Scientific Field: Biomedical Engineering
- Application Summary: γ-PGA, a biopolymer of D-glutamic acid, is used as a tissue engineering material due to its biocompatible and non-toxic properties .
- Methods of Application: γ-PGA is used in the fabrication of scaffolds for tissue engineering .
- Results or Outcomes: The use of γ-PGA in tissue engineering has potential in regenerative medicine .
Contrast Agent
- Scientific Field: Medical Imaging
- Application Summary: γ-PGA is used as a contrast agent in medical imaging .
- Methods of Application: γ-PGA is used in the formulation of contrast agents for imaging techniques such as MRI .
- Results or Outcomes: The use of γ-PGA as a contrast agent can improve the quality of medical imaging .
Peptidoglycan Synthesis
- Scientific Field: Microbiology
- Application Summary: The conversion of L-glutamate to D-glutamate by glutamate racemase (GR) enzyme is an essential step in the synthesis of peptidoglycan .
- Methods of Application: D-glutamic acid is used in the structure-affinity relationship (SAR) study of GR enzyme and its inhibitors .
- Results or Outcomes: D-glutamic acid is suitable for use in the SAR-study of GR enzyme and its inhibitors .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-aminopentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-13-6 | |
Record name | Poly(D-glutamic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25104-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1048675 | |
Record name | D-Glutamic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1048675 | |
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Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Shinny solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | D-Glutamic acid | |
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Record name | D-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |
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Solubility |
8.88 mg/mL at 25 °C | |
Record name | D-Glutamic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02517 | |
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Record name | D-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-glutamic acid | |
CAS RN |
6893-26-1 | |
Record name | (-)-Glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6893-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glutamic acid D-form | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893261 | |
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Record name | D-Glutamic Acid | |
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URL | https://www.drugbank.ca/drugs/DB02517 | |
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Record name | D-Glutamic acid | |
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Record name | D-Glutamic acid | |
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Record name | D-glutamic acid | |
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Record name | D-GLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q479989WEA | |
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Record name | D-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
201 °C | |
Record name | D-Glutamic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02517 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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